REACTION_SMILES
|
[Cl:1][c:2]1[c:3]([CH:9]([C:10]#[N:11])[NH:12][c:13]2[cH:14][cH:15][c:16]([Cl:19])[cH:17][cH:18]2)[c:4]([Cl:8])[cH:5][cH:6][cH:7]1.[OH2:20].[S:21]([OH:22])(=[O:23])(=[O:24])[OH:25]>>[Cl:1][c:2]1[c:3]([CH:9]([C:10]([NH2:11])=[O:22])[NH:12][c:13]2[cH:14][cH:15][c:16]([Cl:19])[cH:17][cH:18]2)[c:4]([Cl:8])[cH:5][cH:6][cH:7]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N#CC(Nc1ccc(Cl)cc1)c1c(Cl)cccc1Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(=O)(O)O
|
Name
|
|
Type
|
product
|
Smiles
|
NC(=O)C(Nc1ccc(Cl)cc1)c1c(Cl)cccc1Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |